molecular formula C14H10Br2O2 B1275761 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde CAS No. 84102-43-2

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Cat. No. B1275761
CAS RN: 84102-43-2
M. Wt: 370.03 g/mol
InChI Key: FEJYDIIUCHKBGH-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a compound that can be synthesized through various chemical reactions involving bromination and substitution processes. The compound is characterized by the presence of bromine atoms and a benzaldehyde group, which are common functional groups in organic chemistry with significant reactivity and utility in further chemical transformations .

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to this compound, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This process involves a three-step sequence starting from benzaldehydes and utilizes O-Methyloxime as a directing group to achieve good overall yields . Additionally, the synthesis of related compounds with bromoalkoxy and phenylazo groups has been reported, which involves characterization by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed using techniques such as X-ray crystallography, FT-IR, and computational methods like DFT. These analyses provide insights into the optimized geometrical structures, atomic charges, molecular electrostatic potential, and other molecular properties . Such detailed structural information is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Compounds with bromine substituents, like this compound, are typically reactive towards nucleophilic substitution reactions due to the presence of a good leaving group (bromine). These reactions can lead to various transformations and the synthesis of new derivatives . Additionally, oxidative debenzylation reactions can be used to remove benzyl protecting groups from ethers and amides, which may be applicable in the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes and related compounds can be influenced by the presence of substituents and the overall molecular structure. These properties include melting points, boiling points, solubility, and stability, which are important for the practical handling and application of the compound. Theoretical calculations can predict properties such as dipole moments, polarizability, and hyperpolarizability, which are relevant for materials science applications . Additionally, the fluorescence properties of related benzaldehydes suggest potential uses in optoelectronic devices .

Scientific Research Applications

Synthesis and Computational Analysis

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and its derivatives have been synthesized and characterized, with an emphasis on their spectral and computational analysis. This includes studies on their molecular properties such as geometrical parameters, molecular orbitals, and electronic properties. For example, Balachander and Manimekalai (2017) focused on the synthesis and characterization of related bromoalkoxy benzaldehydes and oximes, utilizing techniques like FT-IR, GC-MS, NMR spectroscopy, and theoretical geometry optimization (Balachander & Manimekalai, 2017).

Novel Compounds and Antagonists Synthesis

Researchers have explored the synthesis of novel compounds using this compound as a precursor or intermediate. These compounds include various benzamide derivatives and antagonists, demonstrating potential biological activities. For instance, the work of Bi (2015) and Cheng De-ju (2014, 2015) involved synthesizing non-peptide small molecular antagonists and CCR5 antagonists, showcasing the versatility of this compound in medicinal chemistry (Bi, 2015); (Cheng De-ju, 2014); (Cheng De-ju, 2015).

Antioxidant and Cytotoxic Activities

Studies have also highlighted the antioxidant and cytotoxic activities of halo-benzaldehyde derivatives, including compounds similar to this compound. These studies explore their potential in pharmacology, particularly in cancer research and therapy. For instance, Hawas et al. (2021) isolated halo-benzaldehyde derivatives from the green alga Avrainvillea amadelpha and evaluated their cytotoxic and antioxidant activities (Hawas et al., 2021).

Photodynamic Therapy and Singlet Oxygen Generation

The compound's derivatives have shown potential in photodynamic therapy, particularly in generating singlet oxygen, which is crucial in cancer treatment. For example, Pişkin et al. (2020) synthesized and characterized zinc phthalocyanine derivatives, demonstrating their potential as photosensitizers for photodynamic therapy due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Magnetic Properties and Material Science

Research has also delved into the magnetic properties of compounds related to this compound, contributing to the field of material science. Zhang et al. (2013) synthesized cubane cobalt and nickel clusters, investigating their structures, syntheses, and magnetic properties (Zhang et al., 2013).

properties

IUPAC Name

5-bromo-2-[(4-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJYDIIUCHKBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399916
Record name 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84102-43-2
Record name 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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